2,7-Dichloroquinazoline
Overview
Description
Preparation Methods
The synthesis of 2,7-Dichloroquinazoline can be achieved through several methods. One common synthetic route involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, followed by chlorination to produce this compound . Another method involves the reaction of a compound with triphosgene under alkaline conditions, followed by the addition of specific reagents to yield the desired product . These methods are suitable for both laboratory-scale synthesis and industrial production.
Chemical Reactions Analysis
2,7-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dichloroquinazoline has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2,7-Dichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,7-Dichloroquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: Similar in structure but differs in the position of chlorine atoms, leading to different reactivity and applications.
2,6-Dichloroquinazoline: Another derivative with distinct properties and uses.
Quinazolinone Derivatives: These compounds have a carbonyl group at the 4-position, which significantly alters their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
2,7-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPZMPNJBUJQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313937 | |
Record name | 2,7-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67092-19-7 | |
Record name | 2,7-Dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67092-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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